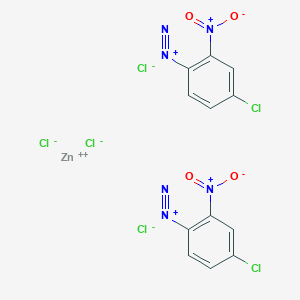

4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1)

説明

4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) is a chemical compound that belongs to the class of diazonium salts, which are known for their versatility in organic synthesis and materials science. These compounds are of interest due to their unique reactivity and potential applications in creating complex molecular structures through various chemical reactions.

Synthesis Analysis

The synthesis of similar diazonium compounds often involves the reaction of aromatic amines with nitrous acid, followed by complexation with metal salts such as zinc chloride. For instance, the zinc/acid reduction of nitro functions in nickel(II) complexes yields corresponding diazonium tetrachlorozincate salts, indicating a method that could be adapted for synthesizing 4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) (Curtis, Puschmann, & Robinson, 2009).

Molecular Structure Analysis

Molecular structure analysis of diazonium salts typically involves spectroscopic techniques and, in some cases, X-ray crystallography. These methods provide insights into the geometric parameters, bond lengths, and angles critical for understanding the stability and reactivity of the compound. For similar structures, studies have utilized NMR, FT-IR, and computational methods to elucidate the structural characteristics (Estiu, Villalba, Camí, Echeverría, & Soria, 2014).

Chemical Reactions and Properties

Diazonium compounds participate in a variety of chemical reactions, including nucleophilic aromatic substitution and coupling reactions. These reactions are pivotal for synthesizing aromatic compounds with diverse substituents. The presence of the chloro and nitro groups in 4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) suggests its potential for undergoing such reactions under specific conditions, contributing to its versatility in organic synthesis.

Physical Properties Analysis

The physical properties of diazonium salts, such as solubility, melting point, and thermal stability, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's applicability in various chemical processes and material science applications. Analyzing similar compounds has shown that diazonium salts can exhibit significant variability in these properties, dependent on their specific configurations and interactions (Moodie, Payne, & Schofield, 1985).

科学的研究の応用

Kinetics and Reactivity

Benzenediazonium compounds, including those substituted with nitro and chloro groups, have been studied for their coupling kinetics with other organic compounds. For example, Horáčková and Štěrba (1992) investigated the kinetics of reactions between nitro-, chloro-, and methoxy-substituted benzenediazonium ions with phenylazo derivatives, highlighting the effects of substituents on reaction rates and the formation of azo compounds Horáčková & Štěrba, 1992.

Surface Adsorption and Electrochemical Properties

The adsorption of nitrobenzenediazonium compounds on various substrates, such as gold and glassy carbon, has been explored for creating functionalized surfaces. Griveau et al. (2010) studied the spontaneous formation of adsorbed layers of 4-nitrobenzenediazonium on gold and glassy carbon, evaluating the electron-transfer kinetics and the impact of such layers on surface properties Griveau et al., 2010.

Functionalization of Electrodes

Diazonium compounds have been utilized for the electrochemical functionalization of electrodes. Matemadombo et al. (2007) demonstrated the grafting of nitrobenzenediazonium onto glassy carbon electrodes, subsequently attaching cobalt phthalocyanine complexes to these modified electrodes for enhanced electrocatalytic activity Matemadombo et al., 2007.

特性

IUPAC Name |

zinc;4-chloro-2-nitrobenzenediazonium;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H3ClN3O2.4ClH.Zn/c2*7-4-1-2-5(9-8)6(3-4)10(11)12;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJJAROGLQFLQR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl6N6O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904285 | |

| Record name | 4-Chloro-2-nitrobenzenediazonium, chloride, zinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) | |

CAS RN |

14263-89-9 | |

| Record name | Benzenediazonium, 4-chloro-2-nitro-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-chloro-2-nitro-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-nitrobenzenediazonium, chloride, zinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。